
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
Descripción general
Descripción
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide, also known as TCCB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TCCB is a cyclic amide that contains a cyclobutane ring and a tertiary amine group. It has been synthesized using various methods and has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has shown potential in scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-10-7-12(9-14(2,3)8-10)15-13(16)11-5-4-6-11/h10-12H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBCIVKMLSSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



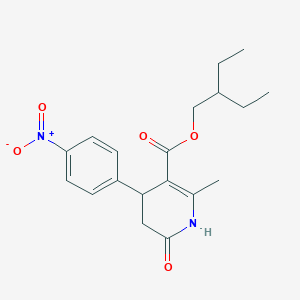
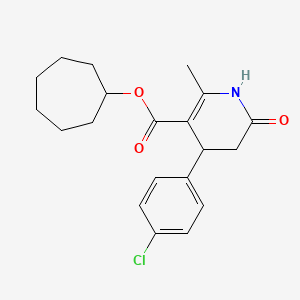
![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263559.png)
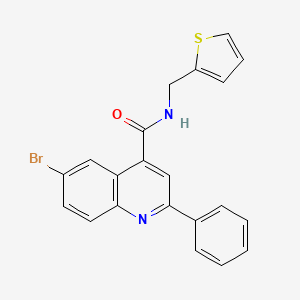
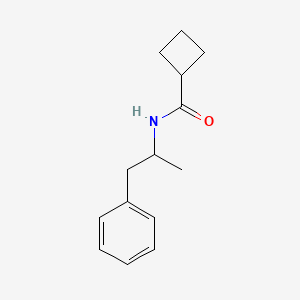
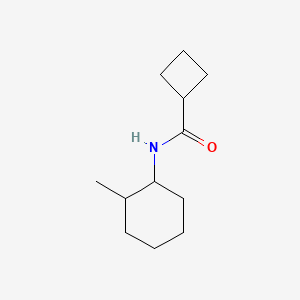
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
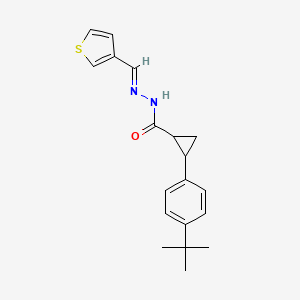
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)